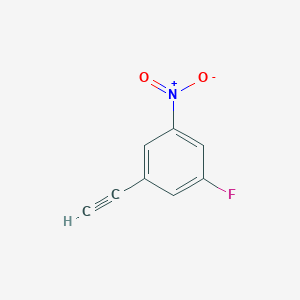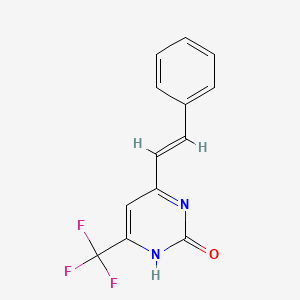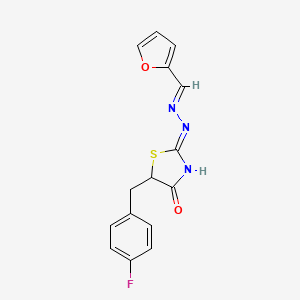![molecular formula C22H21FN4O4S B2927946 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688055-38-1](/img/no-structure.png)
7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antiproliferative Activity
A series of quinazolinone derivatives, including structures similar to the specified compound, have been investigated for their antiproliferative activities. Specifically, fluoroquinolone derivatives with oxadiazole have shown significant antiproliferative activity against human lung tumor cell lines. This suggests potential applications in cancer research and treatment (Shaharyar, Ali, & Abdullah, 2007).
Dual-Acting Compounds with Inhibitory Activities
Compounds structurally related to the requested chemical have been synthesized and evaluated for their inhibitory activities toward TNF-α production and T cell proliferation. This indicates potential therapeutic applications in inflammatory diseases and immune response modulation (Tobe et al., 2003).
Antimicrobial and Antitumor Applications
Hybrid molecules containing similar structures have been studied for their antimicrobial and antitumor activities. These compounds have displayed good to moderate antimicrobial activity against various microorganisms, indicating potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
Antibacterial Activities
Several novel quinolone derivatives, including compounds with structures similar to the requested chemical, have shown significant antibacterial activities. This highlights their potential in addressing bacterial infections and developing new antibacterial drugs (Ziegler et al., 1990).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(4-fluorophenyl)piperazine with ethyl acetoacetate, followed by cyclization with 2,3-dihydroxybenzoic acid and thionation with Lawesson's reagent.", "Starting Materials": [ "4-(4-fluorophenyl)piperazine", "ethyl acetoacetate", "2,3-dihydroxybenzoic acid", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 4-(4-fluorophenyl)piperazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-oxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 2: Cyclization of the intermediate from step 1 with 2,3-dihydroxybenzoic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus oxychloride to form 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 3: Thionation of the intermediate from step 2 with Lawesson's reagent in the presence of a base such as triethylamine or pyridine to form the final product, 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |
CAS RN |
688055-38-1 |
Product Name |
7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
Molecular Formula |
C22H21FN4O4S |
Molecular Weight |
456.49 |
IUPAC Name |
7-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C22H21FN4O4S/c23-14-1-3-15(4-2-14)25-7-9-26(10-8-25)20(28)5-6-27-21(29)16-11-18-19(31-13-30-18)12-17(16)24-22(27)32/h1-4,11-12H,5-10,13H2,(H,24,32) |
InChI Key |
FWIDEOANDGQMRY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)
![N-(4-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2927865.png)
![Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2927866.png)
![1-Piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2927868.png)
![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)
![2,4,9-Trioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2927871.png)

![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)


![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2927881.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2927885.png)
